5-Desthiopropyl-5-hydroxy-ticagrelor is a derivative of ticagrelor, a well-known P2Y12 receptor antagonist used primarily as an antiplatelet agent in the treatment of cardiovascular diseases. This compound is characterized by the absence of a propyl group and the presence of a hydroxyl group at the fifth position of the ticagrelor structure. The molecular formula for 5-Desthiopropyl-5-hydroxy-ticagrelor is , and it has a molecular weight of 450.42 g/mol .
5-Desthiopropyl-5-hydroxy-ticagrelor can be synthesized from ticagrelor through specific chemical reactions that modify its structure. It is primarily utilized in research settings to explore its pharmacological properties and potential therapeutic applications.
The synthesis of 5-Desthiopropyl-5-hydroxy-ticagrelor involves several key steps starting from ticagrelor. The process typically includes:
The synthetic route may involve various reagents and conditions, including:
Specific reaction conditions and detailed methodologies may vary based on research protocols but generally follow established organic synthesis techniques.
The molecular structure of 5-Desthiopropyl-5-hydroxy-ticagrelor can be represented as follows:
5-Desthiopropyl-5-hydroxy-ticagrelor can undergo various chemical reactions, including:
The reactions are typically facilitated by specific catalysts or under particular conditions such as elevated temperatures or pH adjustments. The choice of solvents and reaction media also plays a crucial role in determining the outcome of these reactions.
The mechanism of action for 5-Desthiopropyl-5-hydroxy-ticagrelor primarily involves its interaction with the P2Y12 receptor:
Research indicates that modifications in ticagrelor's structure can significantly affect its binding affinity and efficacy as an antiplatelet agent, with 5-Desthiopropyl-5-hydroxy-ticagrelor showing promising activity in preliminary studies .
Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity and purity.
5-Desthiopropyl-5-hydroxy-ticagrelor is primarily used in scientific research to:
This compound serves as a valuable tool for researchers aiming to understand the mechanisms underlying platelet aggregation and inhibition, contributing to advancements in cardiovascular therapeutics .
5-Desthiopropyl-5-hydroxy-ticagrelor (CAS 1644461-81-3) is a structurally modified derivative of the antiplatelet drug ticagrelor (C₂₃H₂₈F₂N₆O₄S). Its systematic IUPAC name is 7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one, highlighting two critical alterations from the parent compound [1] [7]:
Structural Feature | Ticagrelor | 5-Desthiopropyl-5-hydroxy-ticagrelor |
---|---|---|
C5 Substituent | Propylthio group (–S-C₃H₇) | Hydroxyl group (–OH) |
Molecular Formula | C₂₃H₂₈F₂N₆O₄S | C₂₁H₂₄F₂N₆O₄S* |
Hydrogen Bond Donors | 3 | 4 |
LogP (Predicted) | ~2.0 [10] | ~1.0 (estimated) |
These changes classify it as a biotransformation product rather than a synthetic analog, likely arising from oxidative metabolic pathways targeting ticagrelor’s thioether moiety [1] [8].
As a metabolite derivative, 5-desthiopropyl-5-hydroxy-ticagrelor holds significance in pharmacological and pharmaceutical contexts:
Receptor Interaction Dynamics: While not a direct therapeutic agent, its structural similarity to ticagrelor suggests potential interaction with the P2Y₁₂ ADP receptor. Ticagrelor and its primary metabolite (AR-C124910XX) act as reversible, non-competitive antagonists at a site distinct from ADP binding [2] [6]. The desthiopropyl modification likely reduces receptor affinity due to loss of the hydrophobic anchor, but hydroxylation may introduce new hydrogen-bonding interactions with the receptor’s allosteric pockets [3] [8].
Platelet Inhibition Monitoring: Though direct pharmacodynamic data is limited in the provided sources, its role as a characterized impurity necessitates quantification during drug manufacturing. Regulatory guidelines require strict control of impurities (≤0.15%) in active pharmaceutical ingredients to ensure product safety and consistency [1] [7].
Metabolic Pathway Significance: The presence of this compound in metabolic profiles indicates CYP-mediated oxidation as a clearance route for ticagrelor. This parallels the formation of the major active metabolite AR-C124910XX (via dehydroxyethylation), underscoring ticagrelor’s susceptibility to oxidative metabolism [2] [6] [8].
The structural evolution from ticagrelor to 5-desthiopropyl-5-hydroxy-ticagrelor reflects deliberate or metabolic modifications aimed at optimizing physicochemical and pharmacological properties:
Enhanced Hydrophilicity: Removal of the lipophilic propylthio group and addition of a polar hydroxyl group increase aqueous solubility. This reduces logP by ~1 unit (Table 1), potentially improving dissolution profiles and reducing tissue accumulation. Such modifications align with strategies to mitigate off-target effects associated with highly lipophilic drugs [1] [8].
Metabolic Detoxification Pathway: Thioether-containing drugs often undergo S-oxidation or dealkylation to facilitate excretion. The desthiopropyl-hydroxy modification likely represents a detoxification step, converting the lipophilic thioether into a more excretable polar metabolite. This parallels pathways observed in other thioether drugs like omeprazole [1] [6].
Receptor Occupancy Kinetics: The hydroxyl group introduces potential for reversible hydrogen bonding, possibly accelerating receptor dissociation compared to irreversible thienopyridines (e.g., clopidogrel). While direct data is absent, ticagrelor’s reversibility is a key advantage clinically [2] [3].
Table 2: Analytical and Functional Applications of 5-Desthiopropyl-5-hydroxy-ticagrelor
Application Area | Role | Reference Standard Source |
---|---|---|
Pharmaceutical QC | Impurity tracking in ticagrelor APIs | Clearsynth, USP/EP standards [1] [7] |
Metabolic Studies | Marker for oxidative metabolism pathways | Research laboratories |
Analytical Method Development | Calibrant for HPLC/LC-MS methods in pharmacokinetic assays | Sigma-Aldrich, Clearsynth [1] [7] |
These structural changes provide insights for medicinal chemists designing next-generation P2Y₁₂ inhibitors with optimized solubility, metabolic stability, and receptor engagement profiles [1] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: